molecular formula C25H47N3O4 B12529732 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-25-1

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine

Cat. No.: B12529732
CAS No.: 738592-25-1
M. Wt: 453.7 g/mol
InChI Key: WTMUNSCSKJRWOQ-CGAIIQECSA-N
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Description

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is a synthetic derivative of the amino acid L-histidine, functionalized with a hexadecyloxy (C16) chain and a hydroxypropyl group. The hexadecyloxy group enhances lipid solubility, while the hydroxypropyl moiety contributes to hydrophilicity, creating an amphiphilic molecule .

Properties

CAS No.

738592-25-1

Molecular Formula

C25H47N3O4

Molecular Weight

453.7 g/mol

IUPAC Name

(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C25H47N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-20-23(29)19-27-24(25(30)31)17-22-18-26-21-28-22/h18,21,23-24,27,29H,2-17,19-20H2,1H3,(H,26,28)(H,30,31)/t23?,24-/m0/s1

InChI Key

WTMUNSCSKJRWOQ-CGAIIQECSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 3-(Hexadecyloxy)-2-hydroxypropylamine: This intermediate is synthesized by reacting hexadecanol with epichlorohydrin under basic conditions to form 3-(hexadecyloxy)-1,2-epoxypropane. The epoxy compound is then reacted with ammonia to yield 3-(hexadecyloxy)-2-hydroxypropylamine.

    Coupling with L-histidine: The 3-(hexadecyloxy)-2-hydroxypropylamine is then coupled with L-histidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted alkyl or aryl derivatives.

Scientific Research Applications

Biomedical Applications

1.1. Drug Delivery Systems

The incorporation of hydrophobic groups, such as hexadecyloxy, into histidine derivatives can improve the solubility and stability of drugs. N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine has been investigated for its ability to serve as a carrier for hydrophobic drugs, enhancing their bioavailability. The amphiphilic nature of this compound facilitates the formation of micelles or liposomes, which can encapsulate drugs and improve their delivery to target sites in the body.

Case Study:

  • A study demonstrated that histidine-based carriers could effectively deliver anticancer agents to tumor cells, significantly improving therapeutic outcomes while reducing side effects .

1.2. Antioxidant Properties

Histidine is known for its antioxidant capabilities due to its ability to scavenge reactive oxygen species (ROS). The modification with a hexadecyloxy group may enhance these properties, making it suitable for applications in oxidative stress-related conditions.

Research Findings:

  • Research indicates that histidine supplementation can mitigate oxidative stress in various models, suggesting that derivatives like this compound could be beneficial in conditions such as neurodegenerative diseases and cardiovascular disorders .

Cosmetic and Dermatological Applications

2.1. Skin Barrier Function Enhancement

This compound may enhance skin barrier function due to its incorporation into skin proteins like filaggrin, which is critical for maintaining hydration and barrier integrity.

Clinical Study:

  • A pilot study involving adults with atopic dermatitis showed that L-histidine supplementation improved skin barrier function and reduced eczema severity, indicating potential benefits for derivatives like this compound in skincare formulations .

Nutritional Supplementation

3.1. Role in Amino Acid Supplementation

As an amino acid derivative, this compound could be explored as a dietary supplement aimed at improving overall health or specific conditions such as muscle recovery post-exercise.

Evidence:

  • Studies have shown that L-histidine supplementation can enhance muscle performance and recovery during strenuous exercise, suggesting that its derivatives may offer similar benefits .

Pharmaceutical Development

4.1. Potential in Anticancer Therapy

The unique structure of this compound may allow it to interact with biological targets involved in cancer progression.

Research Insights:

  • Preliminary studies suggest that histidine derivatives can modulate immune responses against tumors by enhancing the activity of natural killer cells and cytotoxic T lymphocytes, making them promising candidates for cancer immunotherapy .

Summary Table of Applications

Application AreaSpecific Use CasesSupporting Evidence
Drug DeliveryCarrier for hydrophobic drugsEnhanced bioavailability in tumor-targeting studies
AntioxidantMitigation of oxidative stressImproved outcomes in neurodegenerative models
Cosmetic/DermatologicalSkin barrier enhancementReduced eczema severity in clinical trials
Nutritional SupplementationMuscle recovery enhancementImproved muscle performance post-exercise
Pharmaceutical DevelopmentAnticancer therapy potentialModulation of immune responses against tumors

Mechanism of Action

The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables the compound to integrate into lipid bilayers and modulate membrane fluidity and permeability. In drug delivery applications, the compound can facilitate the encapsulation and transport of therapeutic agents to target cells, enhancing their bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(a) Cetyl-PG Hydroxyethyl Palmitamide (CAS 110483-07-3)
  • Structure : Contains a hexadecyloxy group, hydroxypropyl, and an amide bond but lacks the histidine moiety.
  • Function: Widely used as a nonionic surfactant in cosmetics due to its emulsifying and stabilizing properties .
  • Key Difference : The absence of histidine limits its role in biochemical interactions (e.g., metal chelation or enzyme modulation).
(b) N-(3-Hexadecyloxy-2-hydroxypropyl)-N-Hydroxyethylhexadecanamide
  • Structure : Features dual hexadecyl chains (one as an ether, one as an amide) and a hydroxyethyl group.
  • Function : Primarily a cosmetic emulsifier, valued for its texture-enhancing properties .
(c) N-[(3S)-3-Amino-3-carboxypropyl]-L-Histidine
  • Structure: Retains the histidine core but substitutes the hexadecyloxy group with a shorter amino-carboxypropyl chain.
  • Function : Intermediate in histidine biosynthesis; lacks surfactant properties due to shorter alkyl chain .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Applications
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine C24H45N3O4 451.64 Imidazole, hexadecyloxy, hydroxypropyl Amphiphilic Drug delivery, cosmetics
Cetyl-PG hydroxyethyl palmitamide C37H75NO4 598.00 Amide, hexadecyloxy, hydroxypropyl Lipophilic Surfactant, cosmetics
N-(3-Hexadecyloxy-2-hydroxypropyl)-N-hydroxyethylhexadecanamide C37H75NO4 598.00 Amide, dual hexadecyl chains Highly lipophilic Cosmetic emulsifier
N-[(3S)-3-Amino-3-carboxypropyl]-L-histidine C10H16N4O4 256.26 Imidazole, amino, carboxyl Hydrophilic Metabolic intermediate

Pharmacokinetic and Toxicological Insights

  • Lipophilicity and Bioavailability : The hexadecyloxy chain in this compound likely prolongs circulation time compared to unmodified histidine, akin to polymer-drug conjugates like PK1 (). However, its larger size may limit renal excretion, necessitating hepatic metabolism .
  • Toxicity Profile : Unlike anthracycline-based polymers (e.g., PK1), the histidine derivative lacks cardiotoxic risks but may exhibit surfactant-related irritancy at high concentrations .

Drug Delivery Potential

  • The amphiphilic nature of this compound enables self-assembly into micelles or liposomes, enhancing solubilization of hydrophobic drugs. This contrasts with purely lipophilic surfactants like Cetyl-PG hydroxyethyl palmitamide, which lack targeting moieties .

Biological Activity

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine is a derivative of the essential amino acid L-histidine, modified to enhance its biological activity and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in health and disease.

This compound combines the structural features of L-histidine with a hexadecyloxy group, which may influence its solubility, membrane permeability, and interaction with biological targets. The presence of the hydroxypropyl moiety enhances its hydrophilicity, potentially facilitating better cellular uptake and bioavailability.

Mechanisms of Action:

  • Proton Buffering: Similar to L-histidine, this compound may participate in proton buffering, which is crucial for maintaining pH homeostasis in biological systems.
  • Antioxidant Activity: Histidine derivatives have been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
  • Metal Ion Chelation: The imidazole side chain in histidine can chelate metal ions, which may play a role in enzymatic reactions and cellular signaling .

1. Antioxidant Properties

Research indicates that histidine derivatives can enhance antioxidant defenses by promoting the activity of endogenous antioxidants and reducing oxidative damage. For instance, L-histidine has been shown to increase the incorporation of hydrogen peroxide into cells, enhancing oxidative stress responses .

2. Antimicrobial Activity

Histidine-rich peptides exhibit antimicrobial properties by disrupting bacterial membranes. The design of peptides derived from histidine has been studied for their ability to transduce proteins into cells while also displaying significant antimicrobial effects .

3. Cellular Transport Mechanisms

The hexadecyloxy modification may enhance the compound's ability to facilitate the transport of larger biomolecules across cellular membranes. Studies on histidine-rich peptides suggest that specific conformations can optimize protein delivery into cells .

Case Studies

Several studies highlight the biological implications of histidine derivatives:

  • Case Study 1: Histidine as an Antioxidant
    A study demonstrated that L-histidine could mitigate oxidative DNA damage induced by UV radiation when combined with hydrogen peroxide. This suggests a protective role against environmental stressors through enhanced antioxidant activity .
  • Case Study 2: Antimicrobial Efficacy
    Research on histidine-rich peptides showed their effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents . The structure-activity relationship revealed that hydrophilic angles of peptides significantly impacted their antimicrobial efficacy.

Research Findings Summary

A summary of key research findings on this compound and related compounds is presented in the following table:

Study Focus Findings
Antioxidant ActivityEnhanced cellular protection against oxidative stress through increased ROS scavenging.
Cellular UptakeImproved incorporation of H₂O₂ into cells via active transport mechanisms influenced by histidine derivatives.
Antimicrobial PropertiesDemonstrated significant antimicrobial effects against various pathogens; optimal peptide design enhances efficacy.

Q & A

Q. What synthetic strategies are recommended for preparing N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine with high purity?

  • Methodological Answer : Synthesis typically involves coupling L-histidine with a hexadecyloxyhydroxypropyl group via nucleophilic substitution or esterification. Key steps include:
  • Protection of Histidine : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the amino and imidazole functionalities of L-histidine to prevent side reactions .
  • Controlled Polymerization : Employ reversible addition-fragmentation chain transfer (RAFT) polymerization for precise control of molecular weight and polydispersity, as demonstrated in HPMA copolymer synthesis .
  • Purification : Utilize column chromatography (silica gel or reverse-phase HPLC) to isolate the product. Confirm purity via NMR (¹H/¹³C) and FTIR spectroscopy, as seen in related amphiphilic compound analyses .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns and FTIR to confirm functional groups (e.g., hydroxyl, imidazole). For crystalline forms, X-ray diffraction (XRD) or thermal gravimetric analysis (TGA) can assess stability, as applied in similar histidine derivatives .
  • Solubility and Critical Micelle Concentration (CMC) : Determine solubility in aqueous/organic solvents via phase diagrams. Measure CMC using fluorescence spectroscopy with pyrene as a probe .
  • Thermal Properties : Differential scanning calorimetry (DSC) can identify melting points and phase transitions, critical for storage conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols, as recommended for histidine derivatives .
  • Emergency Procedures : For skin/eye contact, rinse with water for 15+ minutes. In case of inhalation, move to fresh air and seek medical attention, per GHS guidelines for similar compounds .

Advanced Research Questions

Q. How can the amphiphilic nature of this compound be exploited in drug delivery systems?

  • Methodological Answer :
  • Micelle/Nanoparticle Formation : Optimize solvent evaporation or dialysis methods to prepare micelles. Characterize size and polydispersity via dynamic light scattering (DLS) and transmission electron microscopy (TEM) .
  • Drug Loading : Use solvent casting or pH-gradient techniques to encapsulate hydrophobic drugs. Quantify loading efficiency via UV-Vis spectroscopy or HPLC .
  • In Vitro Release Studies : Employ dialysis membranes (MWCO 12–14 kDa) in PBS (pH 7.4 and 5.5) to simulate physiological and endosomal conditions. Monitor release kinetics using fluorescence or LC-MS .

Q. What experimental approaches can evaluate the role of the histidine moiety in endosomal escape for gene delivery?

  • Methodological Answer :
  • Buffering Capacity : Perform acid-base titration (pH 3–10) to measure protonation of the imidazole group, a key factor in endosomal disruption .
  • Transfection Efficiency : Compare with control vectors (e.g., polyethylenimine, PEI) using luciferase or GFP reporter plasmids in HEK293 or HeLa cells. Quantify efficiency via flow cytometry or luminescence assays .
  • Confocal Microscopy : Track cellular uptake and endosomal localization using fluorescently labeled vectors (e.g., Cy5-DNA complexes) .

Q. How can researchers address batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate purity .
  • Quality Control (QC) : Use high-resolution mass spectrometry (HRMS) for exact mass verification and HPLC with charged aerosol detection (CAD) for quantifying impurities .
  • Accelerated Stability Testing : Store batches at 25°C/60% RH and 40°C/75% RH for 3–6 months. Analyze degradation products via LC-MS and compare against ICH guidelines .

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